molecular formula C14H10N2 B14611339 Carbazole-2-acetonitrile CAS No. 57411-94-6

Carbazole-2-acetonitrile

Cat. No.: B14611339
CAS No.: 57411-94-6
M. Wt: 206.24 g/mol
InChI Key: YPQDYLVBFTWIFE-UHFFFAOYSA-N
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Description

Carbazole-2-acetonitrile is a nitrogen-containing heterocyclic compound derived from carbazole Carbazole itself is a well-known privileged structure in medicinal chemistry due to its presence in various natural alkaloids and pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbazole-2-acetonitrile typically involves the functionalization of the carbazole core. One common method is the reaction of carbazole with acetonitrile in the presence of a suitable catalyst. For instance, a palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation can be employed to synthesize functionalized carbazoles .

Chemical Reactions Analysis

Types of Reactions: Carbazole-2-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the carbazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-2-carboxylic acid, while reduction may produce carbazole-2-ethylamine.

Mechanism of Action

The mechanism of action of carbazole-2-acetonitrile depends on its specific application. In biological systems, carbazole derivatives can interact with various molecular targets, including enzymes and receptors. For example, certain carbazole derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways involved in cancer . The exact molecular targets and pathways involved in the action of this compound would require further experimental validation.

Comparison with Similar Compounds

Carbazole-2-acetonitrile can be compared with other carbazole derivatives and similar nitrogen-containing heterocycles:

Uniqueness: this compound is unique due to the presence of the nitrile group, which can be further functionalized to create a variety of derivatives with specific properties. This makes it a versatile compound for use in different scientific and industrial applications.

Properties

CAS No.

57411-94-6

Molecular Formula

C14H10N2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(9H-carbazol-2-yl)acetonitrile

InChI

InChI=1S/C14H10N2/c15-8-7-10-5-6-12-11-3-1-2-4-13(11)16-14(12)9-10/h1-6,9,16H,7H2

InChI Key

YPQDYLVBFTWIFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)CC#N

Origin of Product

United States

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